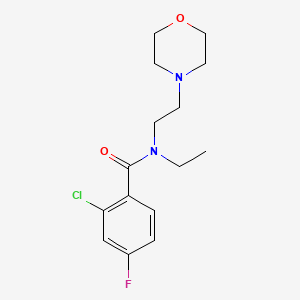

![molecular formula C13H15N3O3 B5501247 3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)

3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of aminocarbonyl N-acylhydrazones, which are structurally related to 3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid, can be achieved through a one-pot multicomponent reaction involving hydrazonoyl chlorides, isocyanides, and carboxylic acids. This method exploits the carboxylic acid component to suppress competing reactions, leading to the formation of these compounds (Giustiniano et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this category often exhibits interesting features such as stereochemistry and conformational behavior. For instance, the synthesis of specific stereochemical forms of carboxylic acids has been developed, demonstrating the ability to control the stereochemical outcome of reactions creating these complex molecules (Bakonyi et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid and its derivatives have been widely explored in synthetic chemistry, particularly in the synthesis of heterocyclic compounds which are of interest due to their potential biological activities. For example, derivatives have been synthesized through reactions involving carbon disulfide, potassium hydroxide, hydrochloric acid, and hydrazine hydrate, leading to the formation of various heterocyclic structures such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidines. These compounds have been evaluated for their antimicrobial properties, showing potential as therapeutic agents (Dawood, Farag, & Abdel‐Aziz, 2005).

Applications in Material Science

The compound and its derivatives have found applications in material science, particularly in the development of novel carriers for the selective and efficient transport of metal ions. For instance, derivatives have demonstrated exceptional efficiency and selectivity in transporting Cu(II) ions through liquid membranes, highlighting their potential in environmental and analytical chemistry for metal recovery and purification processes (Gholivand, 2000).

Potential in Medical Research

In the realm of medical research, derivatives of this compound have been synthesized for potential use in therapies such as boron neutron capture therapy (BNCT). These compounds, designed to target tumor cells selectively, highlight the versatility and potential of the compound and its derivatives in developing novel therapeutic agents (Kabalka, Wu, & Yao, 2008).

Propiedades

IUPAC Name |

(3Z)-3-(carbamoylhydrazinylidene)-1-phenylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-12(19)16-15-10-6-7-13(8-10,11(17)18)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18)(H3,14,16,19)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTPLWWUDDJENJ-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1=NNC(=O)N)(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC(C/C1=N\NC(=O)N)(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)

![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)